BRD4 BD1 AlphaScreen Inhibitory Potency – Class-Level Inference vs. DC-BD-03
No AlphaScreen or other inhibitory data are available for CAS 1903466-98-7. The chemotype-defining publication reports that the most potent compound in the trimethoxy-ring series, DC-BD-03, inhibits the first bromodomain (BD1) of BRD4 with an IC₅₀ of 2.01 μM, while the co-crystallized analogue DC-BD-29 has an IC₅₀ of 6.4 μM [1]. The target compound bears a 5-bromopyridin-2-yl ether tail not present in any characterized DC-BD analogue. In the same series, changing the tail from a 2-aminothiazole (DC-BD-02) to a 2-methoxypyridine (DC-BD-28) reduced inhibition from 94% to a level not reported as active, demonstrating the high sensitivity of potency to tail substituents [1]. On this basis, the target compound cannot be assumed to share the potency of DC-BD-03.
| Evidence Dimension | BRD4 BD1 AlphaScreen IC₅₀ |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | DC-BD-03 (IC₅₀ = 2.01 μM); DC-BD-29 (IC₅₀ = 6.4 μM) |
| Quantified Difference | Not calculable – target compound lacks experimental data |
| Conditions | AlphaScreen assay against human BRD4 BD1; JQ-1 used as positive control; details in Chen et al. 2017 |
Why This Matters
Without measured IC₅₀ data, the target compound cannot be prioritized over DC-BD-03 or JQ-1 for BRD4 BD1 inhibition; procurement should be contingent on obtaining these data.
- [1] Chen Z, Zhang H, Liu S, et al. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. Med. Chem. Commun., 2017, 8, 1322-1331. DOI: 10.1039/c7md00083a. View Source
